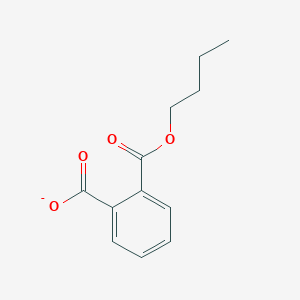
Monobutyl phthalate
Overview
Description
Monobutyl phthalate is an organic compound with the condensed structural formula CH₃(CH₂)₃OOCC₆H₄COOH. It is a white solid that features both a butyl ester group and a carboxylic acid group. This compound is the major metabolite of dibutyl phthalate and has attracted attention as a potential endocrine disruptor .
Mechanism of Action
Target of Action
Monobutyl phthalate (MBP) is an organic compound that is the major metabolite of dibutyl phthalate . It has attracted attention as a potential endocrine disruptor . The primary targets of MBP are endocrine-related pathways, particularly those involved in steroidogenesis . It has been reported to have anti-androgenic properties .
Mode of Action
MBP interacts with its targets by disrupting normal hormonal activity. It has been found to affect the synthesis, transport, and metabolism of hormones . This disruption can lead to various physiological changes, including reproductive health issues and physical development problems .
Biochemical Pathways
MBP affects several biochemical pathways. It has been found to stimulate the ire-xbp1 pathway of endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy . Additionally, MBP has been connected to reports of reactive oxygen species (ROS) accumulation . It can also induce ferroptosis in reproductive damage through the tumor necrosis factor (TNF)/interleukin-6 (IL-6)/signal transducer and activator of transcription 3 (STAT3) signaling pathway .
Pharmacokinetics
The pharmacokinetics of MBP involve rapid metabolism and elimination. MBP is metabolized to MBP glucuronide within 5 minutes, and both MBP and MBP glucuronide disappear from maternal and fetal plasma within 24 hours of dosing . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for quick bioavailability and elimination from the body .
Result of Action
The molecular and cellular effects of MBP’s action are significant. It has been associated with ROS accumulation, sperm destruction, and reproductive damage . MBP can induce mitochondrial structural damage of chloride cells after 96 hours of continuous exposure . It also interferes with ATP synthesis and ion transport . Furthermore, MBP can induce hepatotoxicity, leading to an imbalance of membrane ion homeostasis and liver damage .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of MBP. As an environmental endocrine disruptor, MBP poses a potential threat to living organisms . Chronic exposure to MBP in the environment can lead to various health issues, including hormone-associated cancers . Therefore, it is crucial to monitor and evaluate the biological burden of MBP in humans and understand the potential mechanisms of the etiological link between pervasive exposure to MBP and the development of chronic diseases such as cancer .
Biochemical Analysis
Biochemical Properties
Monobutyl phthalate is the active monoester metabolite of dibutyl phthalate . It has been found to have anti-androgenic effects . It is also a known embryotoxin . MBP is also the secondary metabolite of butyl benzyl phthalate . It hydrolyses to phthalic acid and 1-butanol .
Cellular Effects
This compound has been connected to reports of reactive oxygen species (ROS) accumulation, sperm destruction, and reproductive damage . In pancreatic beta cells, it has been shown to cause moderate cytotoxicity with a time-dependent increase in effectiveness . It has also been found to decrease cell viability and increase total oxidant levels .
Molecular Mechanism
This compound has been found to induce ferroptosis in TM3 cells, a type of non-apoptotic, controlled oxidative damage-related cell death . This is usually connected with reactive oxygen species and lipid peroxidation . It has been found to stimulate the ire-xbp1 pathway of ER stress, leading to apoptosis and autophagy .
Temporal Effects in Laboratory Settings
Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Dosage Effects in Animal Models
In animal models, it has been found that this compound may be negatively associated with reproductive-related indicators, especially at gestation exposure period and middle dose (100–500 mg/kg/day) .
Metabolic Pathways
This compound is the major metabolite of dibutyl phthalate . It is also the secondary metabolite of butyl benzyl phthalate . It hydrolyses to phthalic acid and 1-butanol .
Transport and Distribution
Phthalates, including this compound, are easily leached into the environment because they are not covalently bound .
Preparation Methods
Monobutyl phthalate can be synthesized through the hydrolysis of dibutyl phthalate. The reaction involves the use of water and an acid or base catalyst to break down dibutyl phthalate into this compound and butanol. Industrial production methods typically involve the use of large-scale reactors and controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Monobutyl phthalate undergoes several types of chemical reactions:
Hydrolysis: This compound can be hydrolyzed to phthalic acid and butanol under acidic or basic conditions.
Oxidation: It can be oxidized to form phthalic acid.
Reduction: Reduction reactions can convert this compound to other derivatives, although this is less common.
Substitution: this compound can undergo substitution reactions where the butyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are phthalic acid and butanol .
Scientific Research Applications
Monobutyl phthalate has several scientific research applications:
Comparison with Similar Compounds
Monobutyl phthalate is similar to other phthalate esters, such as:
Dibutyl Phthalate: The parent compound from which this compound is derived.
Monobenzyl Phthalate: Another metabolite of butyl benzyl phthalate.
Diethyl Phthalate: A similar compound with ethyl groups instead of butyl groups.
This compound is unique in its specific endocrine-disrupting effects and its role as a major metabolite of dibutyl phthalate .
Properties
IUPAC Name |
2-butoxycarbonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOVSFWWNVKRJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)
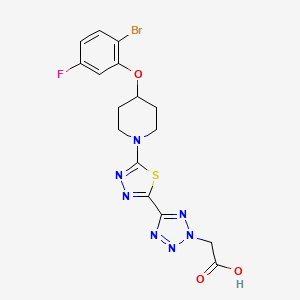
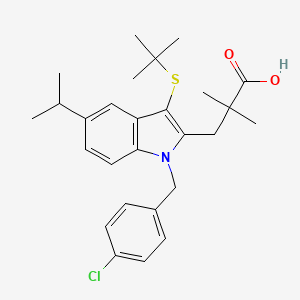
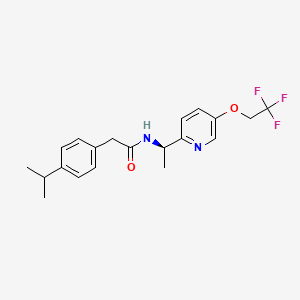
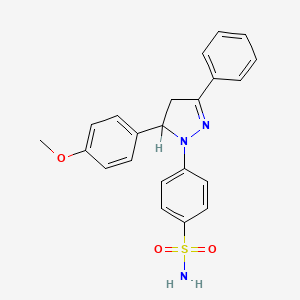
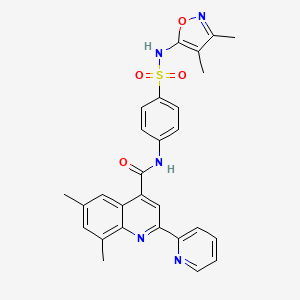


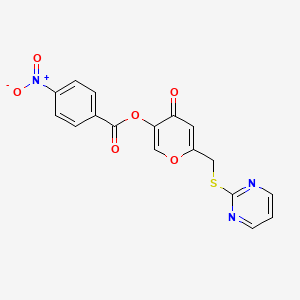
![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)
